N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine
Description
Properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-17-10-12-4-8-15(9-5-12)18-11-13-2-6-14(16)7-3-13/h2-9,17H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMSUOYLOSQNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-[(4-Chlorobenzyl)oxy]benzaldehyde
The synthesis typically begins with constructing the ether-linked aromatic intermediate. A widely adopted method involves nucleophilic substitution between 4-hydroxybenzaldehyde and 4-chlorobenzyl chloride under basic conditions.
Procedure :
-
Reagents : 4-Hydroxybenzaldehyde (1.0 equiv), 4-chlorobenzyl chloride (1.1 equiv), anhydrous potassium carbonate (2.0 equiv).
-
Solvent : Dimethylformamide (DMF) or toluene.
-
Conditions : Reflux at 110–130°C for 6–12 hours under nitrogen.
-
Workup : The mixture is cooled, filtered, and concentrated. The crude product is purified via recrystallization (methanol/water) or column chromatography (ethyl acetate/hexane).
Mechanistic Insight : The base deprotonates the phenolic hydroxyl group, enabling nucleophilic attack on the 4-chlorobenzyl chloride. Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.
Reductive Amination Pathways
Imine Formation and Catalytic Hydrogenation
The aldehyde intermediate undergoes reductive amination with methylamine to yield the target compound.
Procedure :
-
Reagents : 4-[(4-Chlorobenzyl)oxy]benzaldehyde (1.0 equiv), methylamine (1.5 equiv, as hydrochloride or 40% aqueous solution).
-
Reducing Agents : Sodium cyanoborohydride (NaBH3CN) in methanol or catalytic hydrogenation (H₂, 50 psi) with 10% Pd/C.
-
Conditions :
-
Workup : Neutralization, extraction with dichloromethane, and solvent evaporation. Purification via flash chromatography (EtOAc:MeOH:NEt₃ = 92:5:3).
Key Considerations :
-
pH Control : Acidic conditions stabilize the imine intermediate, preventing premature reduction of the aldehyde.
-
Catalyst Selection : Pd/C offers higher selectivity compared to Raney nickel, minimizing over-reduction.
Alternative Alkylation Approaches
Direct N-Alkylation of Methylamine
A less common but scalable route involves alkylating methylamine with 4-[(4-chlorobenzyl)oxy]benzyl bromide.
Procedure :
-
Reagents : Methylamine (2.0 equiv, gas or aqueous), 4-[(4-chlorobenzyl)oxy]benzyl bromide (1.0 equiv), triethylamine (1.2 equiv).
-
Solvent : Tetrahydrofuran (THF) or acetonitrile.
-
Workup : Azeotropic removal of water with toluene, followed by column chromatography (silica gel, EtOAc).
Challenges :
-
Over-Alkylation : Excess methylamine and controlled stoichiometry are critical to avoid tertiary amine byproducts.
-
Benzyl Halide Stability : 4-[(4-Chlorobenzyl)oxy]benzyl bromide is moisture-sensitive, requiring anhydrous conditions.
Industrial-Scale Methodologies
Continuous Flow Synthesis
Modern approaches leverage flow chemistry for improved scalability and safety:
Procedure :
-
Step 1 (Etherification) : 4-Hydroxybenzaldehyde and 4-chlorobenzyl chloride are mixed in a microreactor with K₂CO₃/DMF at 130°C (residence time: 15 min).
-
Step 2 (Reductive Amination) : The aldehyde intermediate is combined with methylamine hydrochloride and NaBH3CN in a second reactor (residence time: 30 min).
Advantages :
-
Reduced Solvent Use : 50–70% less DMF consumption compared to batch processes.
-
Process Intensification : Eliminates intermediate isolation, reducing production time by 40%.
Comparative Analysis of Methodologies
Emerging Catalytic Systems
Photoredox Catalysis
Recent advances employ visible-light-mediated amination:
Mechanism : The catalyst generates a benzyl radical from the aldehyde, which couples with methylamine-derived intermediates .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorobenzyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amines or other reduced derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry
N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating various chemical reactions such as:
- Oxidation : The compound can be oxidized to form corresponding oxides.
- Reduction : It can be reduced to generate amines or other reduced products.
- Substitution : The chlorobenzyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
- Oxidizing Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
- Reducing Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
- Substitution Nucleophiles : Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Biology
In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets allows researchers to explore its effects on biological pathways.
Medicine
This compound is being investigated for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in the context of designing new pharmaceuticals aimed at specific diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical synthesis contributes to various manufacturing processes.
Case Study 1: Antimicrobial Activity
A study focused on the antimicrobial properties of this compound revealed significant activity against several bacterial strains. The compound demonstrated effectiveness comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Enzyme Inhibition
Research examining the inhibition of specific enzymes by this compound indicated that it could effectively modulate enzymatic activity related to metabolic pathways. This finding opens avenues for further exploration in drug design targeting metabolic disorders.
Case Study 3: Toxicity Assessment
A toxicity assessment was conducted to evaluate the safety profile of this compound. Results indicated moderate toxicity, necessitating careful consideration in therapeutic applications but also highlighting opportunities for structural modifications to enhance safety.
Mechanism of Action
The mechanism of action of N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Key Observations :
- The presence of the benzyloxy linker in CBPA distinguishes it from simpler analogs like N-(4-Chlorobenzyl)-N-methylamine, likely enhancing its binding to PD-L1 through extended π-π interactions .
- Compared to LY191145, CBPA’s smaller size and lack of carbohydrate moieties suggest a different mechanism of action (immunomodulation vs. bacterial cell wall disruption) .
Compounds with Modified Aromatic Substituents
Key Observations :
Key Observations :
- CBPA’s synthesis complexity contrasts with simpler analogs, reflecting the challenges of introducing the benzyloxy-N-methylamine motif .
Biological Activity
N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzylamine structure with a chlorobenzyl ether substituent. Its molecular formula is , and it has notable lipophilic properties due to the presence of the chlorobenzyl group, which can enhance its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including those involved in metabolic pathways. For instance, it may act as an inhibitor of CD73, an enzyme implicated in tumor progression and immune evasion .
- Receptor Binding : The chlorobenzyl moiety enhances binding affinity to certain receptors, facilitating interactions with amino acid residues in proteins.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .
Cytotoxicity and Anticancer Potential
The compound also shows promise as an anticancer agent. In cell line studies, it demonstrated cytotoxic effects against several cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 20 |
These findings indicate that this compound could potentially inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
- In Vivo Studies : In animal models, administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer. The mechanism was linked to the inhibition of angiogenesis as evidenced by reduced vascular endothelial growth factor (VEGF) levels in treated animals.
- Clinical Relevance : Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, highlighting its potential role in cancer treatment regimens.
Toxicological Profile
Toxicity studies have shown that while this compound exhibits promising biological activity, it also presents some toxicity concerns. Histopathological examinations revealed mild liver and kidney abnormalities at high doses, necessitating further investigation into its safety profile .
Q & A
Q. What are the optimal synthetic routes for preparing N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine?
Q. How is the compound characterized structurally and analytically?
-
Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the presence of the methylamine group (δ ~2.2–2.5 ppm for N–CH₃) and the 4-chlorobenzyloxy moiety (δ ~5.0 ppm for –O–CH₂–). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calcd. for C₁₅H₁₅ClNO: 260.0845, found: 260.0843). HPLC (e.g., C18 column, MeCN/H₂O gradient) assesses purity (>95%) .
-
Example NMR Data :
Q. What solvents and reaction conditions minimize side products during synthesis?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency, while anhydrous conditions prevent hydrolysis. For example, alkylation of 4-hydroxybenzylamine with 4-chlorobenzyl bromide in DMF at 0°C→RT minimizes dimerization. Use of NaH as a base improves regioselectivity .
Advanced Research Questions
Q. How does this compound interact with PD-L1 in immuno-oncology studies?
- Methodological Answer : The compound (referred to as CBPA) inhibits PD-1/PD-L1 binding at micromolar levels (IC₅₀ ~12 µM). Surface plasmon resonance (SPR) or competitive ELISA quantifies binding affinity. In vivo, administer CBPA (10 mg/kg, i.p.) to tumor-bearing mice; monitor CD8⁺ T-cell infiltration via flow cytometry and cytokine release (IFN-γ, TNF-α) via multiplex assays .
Q. What strategies resolve discrepancies in reported biological activities across studies?
- Methodological Answer : Variability may arise from differences in assay systems (e.g., recombinant PD-L1 vs. cell-based models). Standardize protocols:
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer : Perform molecular dynamics simulations to study PD-L1 binding (e.g., using AutoDock Vina). Modify substituents on the benzyloxy group to enhance hydrophobicity (logP) while maintaining solubility. For example, introducing electron-withdrawing groups (e.g., –CF₃) improves metabolic stability. Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes, t₁/₂ > 60 min) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across published protocols?
- Methodological Answer : Yield discrepancies (31–85%) arise from:
- Purification methods : HPLC vs. recrystallization (higher purity but lower recovery).
- Reagent quality : Anhydrous K₂CO₃ vs. hydrated forms affects reaction efficiency .
- Scale : Milligram-scale reactions often report lower yields due to handling losses vs. gram-scale .
Safety and Handling
Q. What safety precautions are critical when handling intermediates like 4-chlorobenzyl chloride?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, goggles) due to lachrymatory and corrosive properties.
- Neutralize waste with 10% NaOH before disposal.
- Monitor for acyl chloride formation (exothermic; control temperature < 0°C during reactions) .
Applications in Drug Discovery
Q. How can structural analogs of this compound be designed for enhanced blood-brain barrier (BBB) penetration?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
